molecular formula C10H9NO B592643 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one CAS No. 1368745-05-4

3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one

Cat. No.: B592643
CAS No.: 1368745-05-4
M. Wt: 159.188
InChI Key: FZJDCTKPQPVUHQ-UHFFFAOYSA-N
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Description

3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one is a polycyclic aromatic compound with a unique structure that includes a cyclopenta-fused indole ring

Preparation Methods

The synthesis of 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of indole derivatives with suitable dienophiles under specific conditions. For instance, the use of Diels-Alder reactions has been reported to construct the cyclopenta-fused ring system efficiently . Industrial production methods may involve optimizing these reactions for higher yields and scalability.

Chemical Reactions Analysis

3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one undergoes various chemical reactions, including:

Scientific Research Applications

3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these proteins. This interaction can lead to changes in cellular pathways, affecting processes like cell growth and apoptosis .

Comparison with Similar Compounds

Properties

IUPAC Name

2-azatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-trien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-10-7-5-4-6-2-1-3-8(11-10)9(6)7/h1-3,7H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJDCTKPQPVUHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C1C(=O)NC3=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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